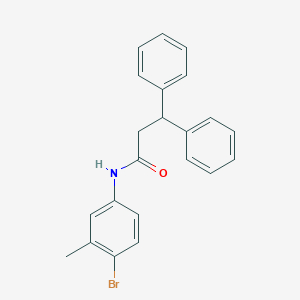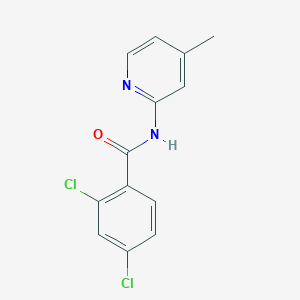
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, also known as pyridaben, is a potent insecticide that is widely used in agriculture to control various pests. It belongs to the chemical class of pyridazinones and acts as a mitochondrial electron transport inhibitor. Pyridaben has gained significant attention in recent years due to its unique mechanism of action and high efficacy against a broad range of pests.
Mecanismo De Acción
Pyridaben acts as a mitochondrial electron transport inhibitor, specifically targeting complex I of the respiratory chain. It binds to the ubiquinone-binding site of complex I, preventing the transfer of electrons to ubiquinone and inhibiting ATP synthesis. This results in a disruption of cellular respiration and ultimately leads to the death of the target pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have a broad range of biochemical and physiological effects on pests, including inhibition of mitochondrial respiration, disruption of cellular energy metabolism, and induction of oxidative stress. It also affects the expression of genes involved in detoxification and stress response pathways, leading to increased susceptibility to 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridaben has several advantages for use in laboratory experiments, including its high efficacy against a broad range of pests, low toxicity to mammals and birds, and ease of application. However, it also has some limitations, such as its non-selective mode of action, which can lead to the death of non-target organisms, and its potential for the development of resistance in target pests.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, including the development of new formulations and delivery methods to increase its efficacy and reduce its environmental impact. Additionally, further studies are needed to understand the mechanisms of resistance in target pests and to develop strategies to overcome this resistance. Finally, there is a need for research on the potential long-term effects of 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide on non-target organisms and the environment.
Métodos De Síntesis
Pyridaben can be synthesized using several methods, including the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. Another method involves the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
Pyridaben has been extensively studied for its insecticidal properties and has shown high efficacy against various pests such as mites, aphids, whiteflies, and thrips. It has also been shown to have a low toxicity to mammals and birds, making it an attractive alternative to other insecticides that have higher environmental impacts.
Propiedades
Fórmula molecular |
C13H10Cl2N2O |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clave InChI |
DLGUBQBBBJHZBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





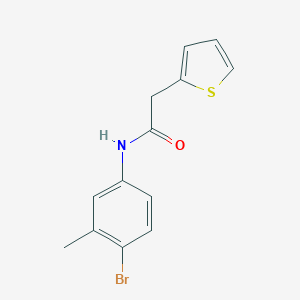
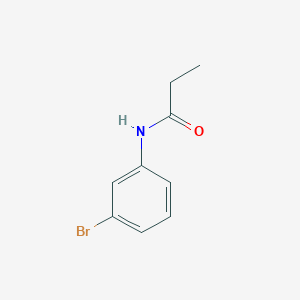
![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)



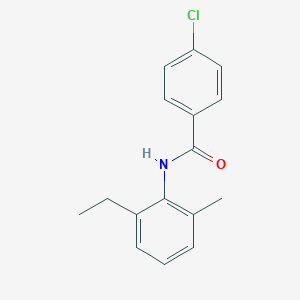

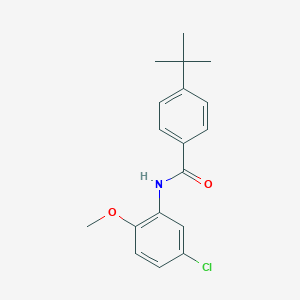
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)

